![molecular formula C19H18N2O5 B3980925 4-{[2-(4-ethylphenoxy)ethyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B3980925.png)
4-{[2-(4-ethylphenoxy)ethyl]amino}-3-nitro-2H-chromen-2-one
Übersicht
Beschreibung
4-{[2-(4-ethylphenoxy)ethyl]amino}-3-nitro-2H-chromen-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as EN-7 and is a derivative of 7-nitro-2H-chromen-2-one. EN-7 has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Wirkmechanismus
The mechanism of action of EN-7 is not fully understood. However, it is believed that EN-7 exerts its biological activities through the inhibition of various signaling pathways. EN-7 has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. EN-7 has also been shown to inhibit the activation of STAT3, a transcription factor that is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
EN-7 has been shown to exhibit various biochemical and physiological effects. EN-7 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. EN-7 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in tumor growth and metastasis. Additionally, EN-7 has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
EN-7 has several advantages for lab experiments. EN-7 is a synthetic compound, which means that it can be easily synthesized in large quantities. EN-7 is also relatively stable, which makes it easy to handle in lab experiments. However, EN-7 has some limitations for lab experiments. EN-7 has low solubility in water, which can make it difficult to use in some experiments. Additionally, EN-7 has not been extensively studied in vivo, which limits our understanding of its potential applications in biomedical research.
Zukünftige Richtungen
There are several future directions for research on EN-7. One potential direction is to further investigate the anti-inflammatory properties of EN-7 and its potential applications in the treatment of inflammatory diseases. Another potential direction is to investigate the anti-tumor and anti-angiogenic properties of EN-7 and its potential applications in cancer therapy. Additionally, further research is needed to understand the mechanism of action of EN-7 and its potential applications in the treatment of neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
EN-7 has been extensively studied for its potential applications in biomedical research. One of the most promising applications of EN-7 is its anti-inflammatory activity. EN-7 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. EN-7 has also been shown to exhibit anti-tumor and anti-angiogenic properties, making it a potential candidate for cancer therapy. Additionally, EN-7 has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-[2-(4-ethylphenoxy)ethylamino]-3-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-2-13-7-9-14(10-8-13)25-12-11-20-17-15-5-3-4-6-16(15)26-19(22)18(17)21(23)24/h3-10,20H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMYALNTYIWGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



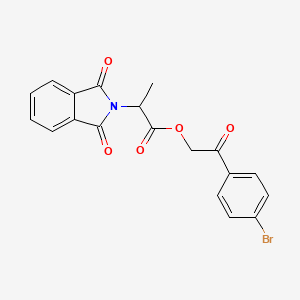
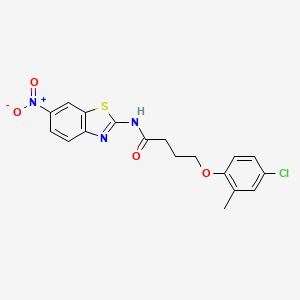
![2,6-di-tert-butyl-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B3980873.png)
![N-{[(1-phenylpropyl)amino]carbonothioyl}nicotinamide](/img/structure/B3980877.png)
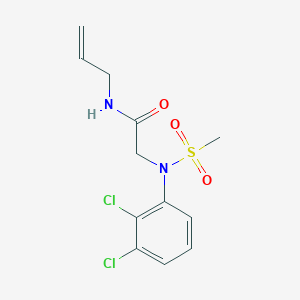
![N-(4-ethoxyphenyl)-N'-[4-(3-piperidinyl)butyl]ethanediamide](/img/structure/B3980881.png)
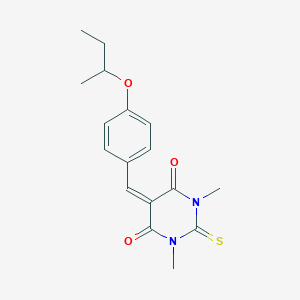
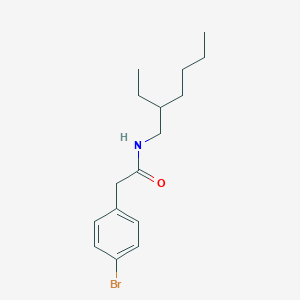
![4-{5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3980912.png)

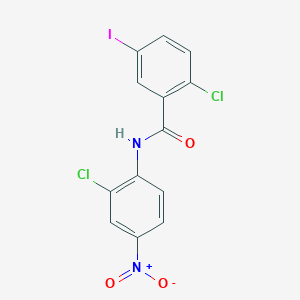
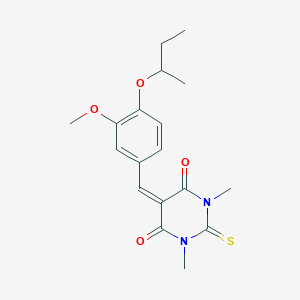
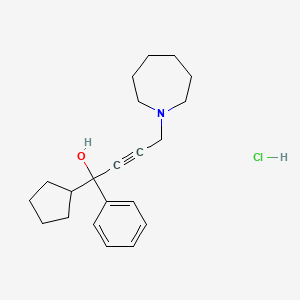
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-1-naphthylmethanesulfonamide](/img/structure/B3980945.png)